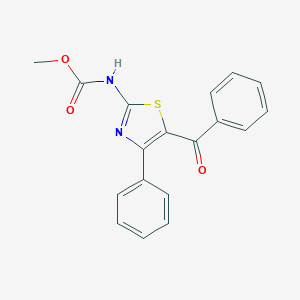![molecular formula C19H20N2O3 B282009 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, also known as MPB, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to be responsible for its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to decrease the levels of inflammatory cytokines, suggesting that it may have anti-inflammatory effects. 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has also been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid in lab experiments is its high purity and yield. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been extensively studied, and its pharmacological properties are well understood. However, one of the limitations of using 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid and its effects on various biochemical and physiological processes. Finally, research is needed to determine the optimal dosage and administration of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid for its potential therapeutic applications.
Conclusion:
In conclusion, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, or 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid, is a compound with potential therapeutic applications in various fields of medicine. Its synthesis method is relatively straightforward, and its pharmacological properties are well understood. Further research is needed to fully understand the mechanism of action of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid involves the reaction of 4-(2-methylphenyl)piperazine with phthalic anhydride in the presence of a catalyst. The resulting compound is then purified through recrystallization. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved.
Scientific Research Applications
2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[4-(2-methylphenyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19(23)24/h2-9H,10-13H2,1H3,(H,23,24) |
InChI Key |
DDSTZKQRVAICGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
methanone](/img/structure/B281933.png)

![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281949.png)